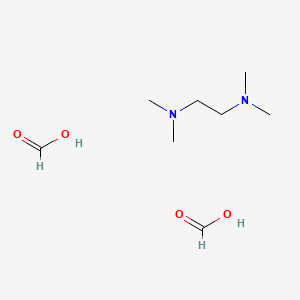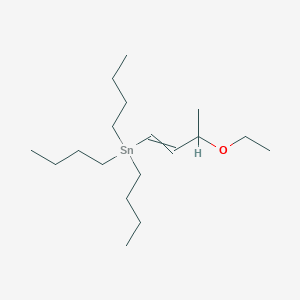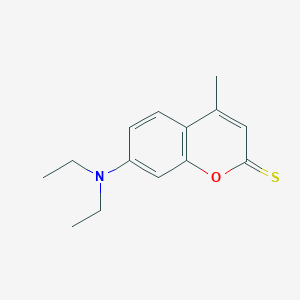
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields such as medicine, biology, and industry. This compound is particularly notable for its unique structural features, which include a diethylamino group and a benzopyran-thione core. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione typically involves the condensation of acetylacetic ether with m-diethylaminophenol in the presence of zinc chloride and stannous chloride . The reaction mixture is then washed with acid and dried to obtain the crude product, which is subsequently recrystallized to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves rigorous purification steps, including repeated recrystallization and solvent extraction, to remove impurities and enhance the compound’s performance in its intended applications .
化学反応の分析
Types of Reactions
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
科学的研究の応用
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione involves its interaction with molecular targets through its diethylamino and thione groups. These interactions can modulate various biochemical pathways, leading to effects such as fluorescence emission and photostability. The compound’s ability to absorb and emit light at specific wavelengths is attributed to its unique electronic structure, which facilitates energy transfer processes .
類似化合物との比較
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Shares similar structural features but lacks the thione group, resulting in different photophysical properties.
7-Amino-4-methylcoumarin: Contains an amino group instead of a diethylamino group, leading to variations in solubility and reactivity.
Coumarin 343: A non-rigid analogue with distinct photophysical behavior due to its different substituents.
Uniqueness
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione stands out due to its thione group, which imparts unique chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and stability under various conditions .
特性
CAS番号 |
132220-02-1 |
|---|---|
分子式 |
C14H17NOS |
分子量 |
247.36 g/mol |
IUPAC名 |
7-(diethylamino)-4-methylchromene-2-thione |
InChI |
InChI=1S/C14H17NOS/c1-4-15(5-2)11-6-7-12-10(3)8-14(17)16-13(12)9-11/h6-9H,4-5H2,1-3H3 |
InChIキー |
ISWLYGYYKQMADW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=S)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


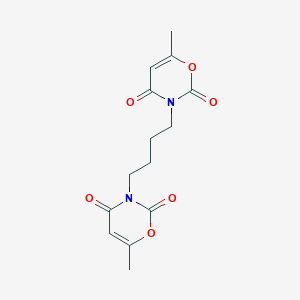
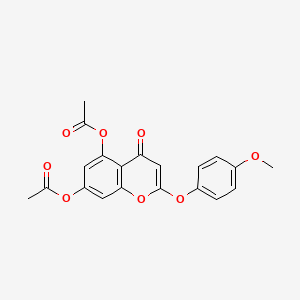
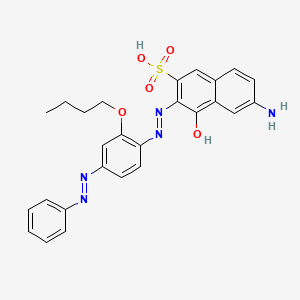
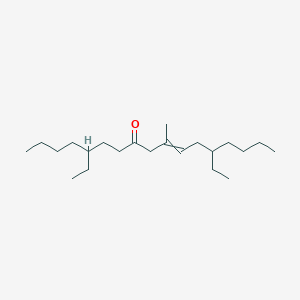
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
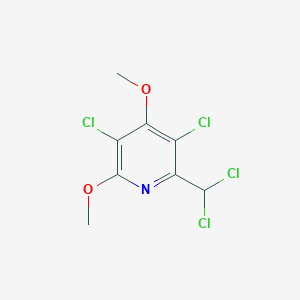
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
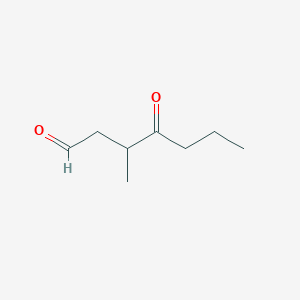
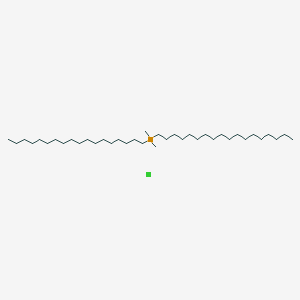
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
